![molecular formula C22H15ClO6S B2596553 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate CAS No. 331460-88-9](/img/structure/B2596553.png)
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate, also known as BDPB or BB-Cl, is a compound with potential applications in various fields of research and industry due to its physical, chemical, and biological properties. It has a molecular formula of C22H15ClO6S and a molecular weight of 442.87 .
Scientific Research Applications
Antioxidant Activity
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate opens up possibilities for studying its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative damage in biological systems. Investigating the compound’s ability to scavenge reactive oxygen species could provide insights into its potential health benefits .
Anticancer Research
Given the diverse biological activities associated with benzodioxole derivatives, it’s worth exploring whether this compound exhibits any anticancer effects. Researchers could investigate its impact on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. The compound’s unique structure may offer novel pathways for cancer therapy .
Neuroprotective Properties
Compounds containing benzodioxole moieties have been linked to neuroprotective effects. Researchers could assess whether 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 4-chlorobenzenesulfonate shows promise in protecting neurons from damage caused by oxidative stress, inflammation, or neurodegenerative conditions .
Anti-Inflammatory Activity
Inflammation plays a central role in various diseases. Investigating the anti-inflammatory potential of this compound could lead to the development of new therapeutic agents. Researchers might explore its effects on inflammatory pathways, cytokine production, and immune responses .
Drug Delivery Systems
Functionalized benzodioxole derivatives can serve as building blocks for drug delivery systems. Researchers could modify the compound to enhance its solubility, stability, and targeted delivery to specific tissues. The sulfonate group may facilitate interactions with biological membranes or cellular receptors .
Materials Science and Organic Electronics
Benzodioxole-based compounds have applications beyond biology. They can be incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Researchers might explore the electronic properties of this compound and its potential as a semiconductor or charge transport material .
Safety and Hazards
properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO6S/c23-17-5-9-19(10-6-17)30(25,26)29-18-7-3-16(4-8-18)20(24)11-1-15-2-12-21-22(13-15)28-14-27-21/h1-13H,14H2/b11-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCOJXPXDGFICK-QQDOKKFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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